1-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one
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Overview
Description
1-(3-Ethyl-4,5-dihydroisoxazol-5-yl)ethanone is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by an ethanone group attached to a 3-ethyl-4,5-dihydroisoxazole ring
Preparation Methods
The synthesis of 1-(3-Ethyl-4,5-dihydroisoxazol-5-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of an appropriate aldehyde with nitroacetic esters to form intermediate alkyl-5-hydroxy-6-oxo-4-aryl-6 H-1,2-oxazine-3-carboxylate derivatives . This intermediate can then be further processed to yield the desired isoxazole derivative. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(3-Ethyl-4,5-dihydroisoxazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Ethyl-4,5-dihydroisoxazol-5-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Ethyl-4,5-dihydroisoxazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with enzymes and receptors, modulating their activity. For example, some isoxazole compounds have been shown to inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific derivative and its structure.
Comparison with Similar Compounds
1-(3-Ethyl-4,5-dihydroisoxazol-5-yl)ethanone can be compared with other similar compounds such as:
3,4,5-Trisubstituted isoxazoles: These compounds have additional substituents on the isoxazole ring, which can alter their biological activity and chemical properties.
4,5-Dihydroisoxazole derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their reactivity and applications
Properties
IUPAC Name |
1-(3-ethyl-4,5-dihydro-1,2-oxazol-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-3-6-4-7(5(2)9)10-8-6/h7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLANIMXIMYMWLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(C1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60501462 |
Source
|
Record name | 1-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60501462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72128-81-5 |
Source
|
Record name | 1-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60501462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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